ML382

Description

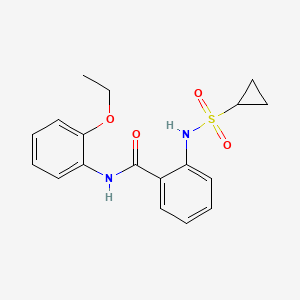

Structure

3D Structure

Properties

IUPAC Name |

2-(cyclopropylsulfonylamino)-N-(2-ethoxyphenyl)benzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H20N2O4S/c1-2-24-17-10-6-5-9-16(17)19-18(21)14-7-3-4-8-15(14)20-25(22,23)13-11-12-13/h3-10,13,20H,2,11-12H2,1H3,(H,19,21) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RCSLEKLNDJJJLF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=CC=C1NC(=O)C2=CC=CC=C2NS(=O)(=O)C3CC3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H20N2O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

360.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Action of ML382 on MRGPRX1

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the mechanism of action of ML382, a potent and selective positive allosteric modulator (PAM) of the Mas-related G protein-coupled receptor X1 (MRGPRX1). MRGPRX1, a primate-specific receptor primarily expressed in small-diameter primary sensory neurons, has emerged as a promising non-opioid target for the treatment of pain and itch.[1] this compound enhances the activity of the endogenous MRGPRX1 agonist, bovine adrenal medulla 8-22 (BAM8-22), thereby potentiating the receptor's downstream signaling cascades. This document details the molecular interactions, signaling pathways, and functional consequences of this compound's activity on MRGPRX1, supported by quantitative data, detailed experimental protocols, and visual diagrams to facilitate a deeper understanding for researchers in drug discovery and development.

Introduction to this compound and MRGPRX1

This compound is a small molecule compound identified as a potent and selective positive allosteric modulator of MRGPRX1 with an EC50 of 190 nM.[2][3][4][5] Unlike orthosteric agonists that directly activate the receptor, PAMs like this compound bind to a distinct allosteric site, modulating the receptor's response to its endogenous ligand. The primary endogenous agonist for MRGPRX1 is the peptide BAM8-22, a cleavage product of proenkephalin A.[3] Activation of MRGPRX1 is implicated in the modulation of pain and itch signaling pathways, making it an attractive therapeutic target.[1]

Quantitative Data Summary

The positive allosteric modulatory effect of this compound on MRGPRX1 has been quantified through various in vitro assays. The following tables summarize the key quantitative data regarding the potency and efficacy of this compound in modulating MRGPRX1 activity, particularly in the presence of its endogenous agonist, BAM8-22.

Table 1: Potency of this compound as a Positive Allosteric Modulator of MRGPRX1

| Parameter | Value | Cell System | Reference |

| EC50 | 190 nM | HEK293 | [2][3][4][5] |

Table 2: Effect of this compound on the Potency of BAM8-22 in Inhibiting High-Voltage-Activated Calcium Channels (ICa)

| This compound Concentration | BAM8-22 IC50 (µM) | Cell System | Reference |

| 0 µM (vehicle) | 0.66 ± 0.05 | DRG Neurons | [2][5] |

| 0.1 µM | 0.43 ± 0.02 | DRG Neurons | [2][5] |

| 1 µM | 0.25 ± 0.02 | DRG Neurons | [2][5] |

| 10 µM | 0.06 ± 0.01 | DRG Neurons | [2][5] |

| 30 µM | 0.08 ± 0.01 | DRG Neurons | [2][5] |

Signaling Pathways

MRGPRX1 is a G protein-coupled receptor (GPCR) that signals through both Gαq and Gαi/o pathways. This compound potentiates BAM8-22-induced activation of both of these pathways.

Gαq Signaling Pathway

Activation of the Gαq pathway by MRGPRX1 leads to the stimulation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+) from the endoplasmic reticulum, while DAG activates protein kinase C (PKC). This pathway is primarily associated with the sensation of itch.

References

- 1. Whole-cell patch-clamp recordings of Ca2+ currents from isolated neonatal mouse dorsal root ganglion (DRG) neurons. | Semantic Scholar [semanticscholar.org]

- 2. Whole-cell patch-clamp recordings of Ca2+ currents from isolated neonatal mouse dorsal root ganglion (DRG) neurons - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. biophysics-reports.org [biophysics-reports.org]

- 4. Patch Clamp Recordings on Intact Dorsal Root Ganglia from Adult Rats. [escholarship.org]

- 5. IP-3/IP-1 Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

The Role of ML382 in Nociception: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

ML382 is a potent and selective positive allosteric modulator (PAM) of the Mas-related G protein-coupled receptor X1 (MrgX1), a promising non-opioid target for the treatment of chronic pain. This technical guide provides an in-depth overview of the role of this compound in nociception, detailing its mechanism of action, summarizing key quantitative data from preclinical studies, and outlining relevant experimental protocols. The information presented is intended to support further research and development of MrgX1-targeting analgesics.

Introduction to this compound and MrgX1 in Nociception

Chronic pain remains a significant global health challenge with a substantial need for novel, effective, and safe analgesics.[1] The Mas-related G protein-coupled receptor X1 (MrgX1), expressed predominantly in small-diameter primary sensory neurons (nociceptors), has emerged as a compelling target for pain therapeutic development.[1] Activation of MrgX1 at the central terminals of these neurons in the spinal cord has been shown to inhibit nociceptive signaling.[1]

This compound is a small molecule that acts as a positive allosteric modulator of MrgX1.[1] Unlike an agonist which directly activates the receptor, a PAM like this compound enhances the activity of the receptor's endogenous ligand. In the context of nociception, this compound potentiates the analgesic effects of endogenous peptides, such as BAM8-22, that are released in the spinal cord in response to pain.[1][2] This targeted modulation offers the potential for a more localized and nuanced approach to pain management, potentially avoiding the widespread side effects associated with systemic analgesics.

Mechanism of Action of this compound

The analgesic effect of this compound is mediated through its potentiation of MrgX1 signaling in the dorsal horn of the spinal cord. The currently understood signaling pathway is as follows:

-

Binding of Endogenous Agonist: In states of persistent pain, endogenous agonists of MrgX1, such as BAM8-22 (a proteolytic product of proenkephalin A), are upregulated in the spinal cord.[2] BAM8-22 binds to the orthosteric site of the MrgX1 receptor on the presynaptic terminals of nociceptive neurons.

-

This compound Potentiation: this compound binds to an allosteric site on the MrgX1 receptor, distinct from the agonist binding site. This binding event induces a conformational change in the receptor that enhances the affinity and/or efficacy of the endogenous agonist.

-

G-Protein Activation: The agonist-bound and this compound-potentiated MrgX1 receptor activates intracellular signaling cascades through a pertussis toxin-sensitive mechanism, indicating the involvement of the Gαi/o family of G proteins.[1]

-

Inhibition of Calcium Channels: Activation of the Gαi/o pathway leads to the inhibition of high-voltage-activated (HVA) calcium channels, specifically N-type (CaV2.2) and P/Q-type (CaV2.1) channels, on the presynaptic terminal.[1]

-

Reduced Neurotransmitter Release: The inhibition of these calcium channels curtails the influx of calcium ions that is necessary for the release of excitatory neurotransmitters, such as glutamate and substance P, from the nociceptive neuron into the synaptic cleft.

-

Attenuation of Nociceptive Transmission: The reduced release of excitatory neurotransmitters dampens the transmission of pain signals to second-order neurons in the spinal cord, ultimately leading to an analgesic effect.[1]

This mechanism allows this compound to selectively amplify the endogenous pain-inhibiting signals at the spinal level, particularly under conditions where these signals are naturally upregulated.

Quantitative Data Summary

The following tables summarize the key quantitative data from preclinical studies investigating the effects of this compound.

Table 1: In Vitro Potency of this compound

| Parameter | Value | Cell Line/System | Reference |

| EC50 | 190 nM | HEK293 cells expressing MrgX1 | [Probe Report] |

| Potentiation of BAM8-22 | >7-fold decrease in BAM8-22 EC50 | HEK293 cells expressing MrgX1 | [PMC3409915] |

Table 2: In Vivo Analgesic Efficacy of this compound in a Neuropathic Pain Model (Chronic Constriction Injury - CCI) in Humanized MrgprX1 Mice

| Treatment | Dose (Intrathecal) | Pain Modality | Outcome | Reference |

| This compound | Not specified | Spontaneous Pain | Significantly attenuated spontaneous pain | [1] |

| This compound | Not specified | Evoked Pain Hypersensitivity | Significantly attenuated evoked pain hypersensitivity | [1] |

| BAM8-22 + this compound | Not specified | Evoked Pain Hypersensitivity | Significantly potentiated the analgesic effect of BAM8-22 | [1] |

Note: Specific intrathecal doses for the in vivo studies were not detailed in the provided search results, but the qualitative outcomes demonstrate a significant analgesic effect.

Experimental Protocols

Intrathecal Administration in Rodents

Intrathecal (i.t.) injection is a common method for delivering compounds directly to the cerebrospinal fluid in the spinal subarachnoid space, bypassing the blood-brain barrier and allowing for targeted effects on the spinal cord.

Procedure:

-

Animal Restraint: The rodent is gently restrained to expose the lumbar region of the back.

-

Injection Site Identification: The injection site is located in the intervertebral space between the L5 and L6 vertebrae. This can be identified by palpating the iliac crests.

-

Needle Insertion: A small gauge needle (e.g., 30G) is inserted at a slight angle into the intervertebral space until a characteristic tail-flick or leg-twitch is observed, indicating entry into the subarachnoid space.

-

Injection: A small volume (typically 5-10 µL for mice) of the drug solution is slowly injected.

-

Recovery: The animal is returned to its cage and monitored for any adverse effects.

Behavioral Assays for Nociception

This assay measures the withdrawal threshold to a non-noxious mechanical stimulus, indicating mechanical sensitivity.

Procedure:

-

Acclimation: The animal is placed in a chamber with a wire mesh floor and allowed to acclimate for at least 30-60 minutes.[3][4]

-

Filament Application: Calibrated von Frey filaments of increasing stiffness are applied to the plantar surface of the hind paw.[3][5]

-

Response Observation: A positive response is recorded when the animal briskly withdraws its paw.

-

Threshold Determination: The "up-down" method is often used to determine the 50% paw withdrawal threshold.[4]

This assay measures the latency to withdraw from a noxious thermal stimulus.

Procedure:

-

Acclimation: The animal is placed in a chamber on a glass plate and allowed to acclimate.

-

Heat Source Application: A radiant heat source is focused on the plantar surface of the hind paw.

-

Latency Measurement: The time taken for the animal to withdraw its paw is automatically recorded.

-

Cut-off Time: A cut-off time (e.g., 20 seconds) is used to prevent tissue damage.

Visualizations

Signaling Pathway of this compound in Nociception

References

- 1. pnas.org [pnas.org]

- 2. Thieno[2,3-d]pyrimidine-based Positive Allosteric Modulators of Human MAS-Related G Protein-Coupled Receptor X1 (MRGPRX1) - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Von Frey Test Protocol - IMPReSS [web.mousephenotype.org]

- 4. Frontiers | Methods Used to Evaluate Pain Behaviors in Rodents [frontiersin.org]

- 5. iacuc.ucsf.edu [iacuc.ucsf.edu]

ML382: A Positive Allosteric Modulator of MRGPRX1 for Pain Research

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary

ML382 is a potent and selective positive allosteric modulator (PAM) of the Mas-related G protein-coupled receptor X1 (MRGPRX1), a promising non-opioid target for the treatment of persistent pain. This document provides a comprehensive technical overview of this compound, including its mechanism of action, quantitative data on its activity, detailed experimental protocols for its characterization, and visual representations of its signaling pathway and the experimental workflow for its analysis. The information presented is intended to equip researchers and drug development professionals with the necessary knowledge to effectively utilize this compound as a tool for investigating MRGPRX1 pharmacology and its therapeutic potential.

Introduction to this compound and MRGPRX1

This compound is a small molecule that enhances the activity of the endogenous agonist, bovine adrenal medulla 8-22 (BAM8-22), at the MRGPRX1 receptor. MRGPRX1 is a G protein-coupled receptor (GPCR) predominantly expressed in small-diameter primary sensory neurons of the dorsal root ganglia (DRG), making it a highly specific target for modulating pain pathways with potentially minimal off-target effects. Unlike direct agonists, PAMs like this compound do not activate the receptor on their own but rather amplify the response to the endogenous ligand, which may offer a more nuanced and safer therapeutic approach. Central activation of MRGPRX1 has been shown to inhibit persistent pain, highlighting the potential of compounds like this compound as novel analgesics.

Quantitative Data for this compound

The following tables summarize the key quantitative parameters defining the activity of this compound as a positive allosteric modulator of MRGPRX1.

Table 1: In Vitro Potency of this compound

| Parameter | Value (nM) | Cell System | Assay |

| EC50 | 190 | HEK293 cells expressing MRGPRX1 | FLIPR Calcium Assay (in the presence of BAM8-22)[1] |

Table 2: Allosteric Modulation of BAM8-22 Activity by this compound in DRG Neurons

| This compound Concentration (µM) | BAM8-22 IC50 for ICa Inhibition (µM) | Fold Shift in BAM8-22 Potency |

| 0 | 0.66 ± 0.05 | - |

| 0.1 | 0.43 ± 0.02 | ~1.5 |

| 1 | 0.25 ± 0.02 | ~2.6 |

| 10 | 0.06 ± 0.01 | ~11 |

| 30 | 0.08 ± 0.01 | ~8.3 |

| Data from whole-cell patch-clamp recordings of high-voltage-activated calcium currents (ICa) in dorsal root ganglion (DRG) neurons.[1] |

Signaling Pathway and Mechanism of Action

MRGPRX1 is coupled to the Gq family of G proteins. Upon activation by an agonist like BAM8-22, MRGPRX1 initiates a signaling cascade that leads to an increase in intracellular calcium. This compound, as a PAM, binds to an allosteric site on the receptor, distinct from the agonist binding site. This binding event induces a conformational change in the receptor that enhances the affinity and/or efficacy of BAM8-22, leading to a more robust activation of the downstream signaling pathway.

Experimental Protocols

In Vitro Characterization of this compound using a FLIPR Calcium Assay

This protocol describes the use of a Fluorometric Imaging Plate Reader (FLIPR) to measure changes in intracellular calcium in HEK293 cells stably expressing MRGPRX1, a common method to assess the activity of PAMs.

Materials:

-

HEK293 cells stably expressing human MRGPRX1

-

Cell culture medium (e.g., DMEM with 10% FBS, 1% Penicillin-Streptomycin)

-

Black-walled, clear-bottom 96- or 384-well microplates

-

FLIPR Calcium Assay Kit (e.g., FLIPR Calcium 6 Assay Kit)

-

Assay Buffer (e.g., Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES)

-

Probenecid (optional, to prevent dye leakage)

-

BAM8-22 (agonist)

-

This compound (test compound)

-

FLIPR instrument

Procedure:

-

Cell Plating:

-

The day before the assay, seed the MRGPRX1-expressing HEK293 cells into black-walled, clear-bottom microplates at a density that will result in a confluent monolayer on the day of the experiment.

-

Incubate the plates overnight at 37°C in a 5% CO2 incubator.

-

-

Dye Loading:

-

Prepare the calcium-sensitive dye loading buffer according to the manufacturer's instructions. If using probenecid, add it to the loading buffer at the desired final concentration.

-

Remove the cell culture medium from the plates and add the dye loading buffer to each well.

-

Incubate the plates for 1 hour at 37°C, protected from light.

-

-

Compound Preparation:

-

Prepare serial dilutions of this compound in assay buffer.

-

Prepare a solution of BAM8-22 in assay buffer at a concentration that elicits a submaximal response (e.g., EC20). This concentration needs to be determined empirically in your cell system.

-

-

FLIPR Assay:

-

Place the dye-loaded cell plate and the compound plates into the FLIPR instrument.

-

Program the instrument to perform a two-addition experiment.

-

First Addition: Add the this compound dilutions to the cell plate and incubate for a predefined period (e.g., 5-15 minutes) to allow the compound to bind to the receptor.

-

Second Addition: Add the EC20 concentration of BAM8-22 to all wells.

-

Measure the fluorescence signal before and after each addition. The change in fluorescence corresponds to the change in intracellular calcium concentration.

-

-

Data Analysis:

-

Determine the increase in fluorescence signal in response to BAM8-22 in the presence of different concentrations of this compound.

-

Plot the response against the log concentration of this compound to determine the EC50 of the positive allosteric modulation.

-

Electrophysiological Characterization of this compound using Whole-Cell Patch-Clamp

This protocol outlines the procedure for recording high-voltage-activated (HVA) calcium currents in isolated dorsal root ganglion (DRG) neurons to assess the modulatory effect of this compound on MRGPRX1 activity.

Materials:

-

Isolated DRG neurons from an appropriate animal model (e.g., mice)

-

Recording chamber

-

Patch-clamp amplifier and data acquisition system

-

Glass micropipettes

-

Micromanipulator

-

External (extracellular) solution (containing, in mM: e.g., 140 TEA-Cl, 2 BaCl2, 1 MgCl2, 10 HEPES, 10 Glucose; pH adjusted to 7.4)

-

Internal (pipette) solution (containing, in mM: e.g., 120 CsCl, 10 HEPES, 10 EGTA, 4 Mg-ATP, 0.3 Na-GTP; pH adjusted to 7.2)

-

BAM8-22 (agonist)

-

This compound (test compound)

Procedure:

-

Neuron Preparation:

-

Isolate DRG neurons using established enzymatic and mechanical dissociation protocols.

-

Plate the neurons on coated coverslips and allow them to adhere.

-

-

Patch-Clamp Recording:

-

Transfer a coverslip with adherent neurons to the recording chamber mounted on the stage of an inverted microscope.

-

Perfuse the chamber with the external solution.

-

Fabricate patch pipettes from borosilicate glass capillaries and fill with the internal solution. The pipette resistance should be in the range of 3-5 MΩ.

-

Under visual guidance, approach a neuron with the patch pipette and form a high-resistance seal (giga-seal) with the cell membrane.

-

Rupture the membrane patch to achieve the whole-cell configuration.

-

-

Recording HVA Calcium Currents:

-

Clamp the neuron at a holding potential of -80 mV.

-

Apply a voltage-step protocol to elicit HVA calcium currents (e.g., a depolarizing step to 0 mV for 200 ms).

-

-

Compound Application and Data Acquisition:

-

Establish a stable baseline recording of the HVA calcium current.

-

Perfuse the chamber with a solution containing a sub-saturating concentration of BAM8-22 and record the inhibition of the calcium current.

-

Co-apply this compound at various concentrations with the same concentration of BAM8-22 and record the potentiation of the current inhibition.

-

Perform wash-out steps with the external solution between different compound applications to ensure the reversibility of the effects.

-

-

Data Analysis:

-

Measure the peak amplitude of the HVA calcium current in the absence and presence of the agonist and modulator.

-

Calculate the percentage of inhibition of the calcium current for each condition.

-

To determine the effect of this compound on the potency of BAM8-22, construct concentration-response curves for BAM8-22 in the absence and presence of a fixed concentration of this compound. Calculate the IC50 values and the fold-shift in potency.

-

Experimental and Logical Workflows

The following diagrams illustrate the general workflow for characterizing a positive allosteric modulator and the logical relationship of the experimental steps.

Conclusion

This compound serves as a critical research tool for the study of MRGPRX1, a receptor with significant therapeutic potential in pain management. This guide provides a foundational understanding of this compound's properties and the experimental approaches for its characterization. The detailed protocols and visual aids are intended to facilitate the design and execution of experiments aimed at further elucidating the role of MRGPRX1 in sensory neurobiology and advancing the development of novel, non-opioid analgesics. Researchers are encouraged to adapt and optimize the provided protocols to their specific experimental systems and research questions.

References

The Pharmacology of ML382: A Tale of Two Molecules

The designation "ML382" presents a point of ambiguity in pharmacological literature, referring to two distinct small molecules with entirely different targets and therapeutic implications. This guide provides an in-depth technical overview of both compounds to clarify their respective pharmacology for researchers, scientists, and drug development professionals. One this compound is a positive allosteric modulator of the Mas-related G protein-coupled receptor X1 (MRGPRX1), a target for non-opioid pain therapeutics. The other, more commonly known as ML385, is an inhibitor of the Nuclear factor erythroid 2-related factor 2 (NRF2) transcription factor, a key regulator of cellular antioxidant responses and a target in cancer therapy.

This document is divided into two main sections, each dedicated to one of these molecules. Each section details the compound's mechanism of action, summarizes key quantitative data, provides illustrative diagrams of its signaling pathway and experimental workflows, and outlines relevant experimental protocols.

Section 1: this compound - A Positive Allosteric Modulator of MRGPRX1

This compound is a potent and selective positive allosteric modulator (PAM) of the human Mas-related G protein-coupled receptor X1 (MRGPRX1). This receptor is primarily expressed in small-diameter dorsal root ganglion (DRG) neurons, which are crucial for transmitting pain signals. By acting as a PAM, this compound does not activate MRGPRX1 on its own but enhances the activity of the receptor's endogenous ligands, such as the peptide BAM8-22. This modulation presents a promising avenue for the development of novel analgesics with potentially fewer side effects than traditional opioids.

Quantitative Pharmacological Data

The following table summarizes the key in vitro and in vivo pharmacological parameters of this compound as an MRGPRX1 modulator.

| Parameter | Value | Species/Cell Line | Assay Type | Reference |

| EC50 | 190 nM | Human (HEK293 cells expressing MRGPRX1) | Calcium Mobilization Assay (in the presence of 10 nM BAM8-22) | [1] |

| Effect on BAM8-22 Potency | >7-fold increase | Human (HEK293 cells expressing MRGPRX1) | Calcium Mobilization Assay | [2] |

| BAM8-22 IC50 (alone) | 0.66 ± 0.05 µM | Mouse (DRG neurons from MrgprX1 mice) | Electrophysiology (ICa inhibition) | [1][3] |

| BAM8-22 IC50 (+ 10 µM this compound) | 0.06 ± 0.01 µM | Mouse (DRG neurons from MrgprX1 mice) | Electrophysiology (ICa inhibition) | [1][4] |

| Selectivity | Inactive against MRGPRX2 and a panel of 68 other GPCRs, ion channels, and transporters | Human/Rodent | Radioligand Binding/Functional Assays | [2] |

| In Vivo Efficacy | Dose-dependently attenuates heat hypersensitivity | Mouse (MrgprX1 mice) | Behavioral Assay (Intrathecal administration) | [1] |

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the MRGPRX1 signaling pathway modulated by this compound and a typical experimental workflow for its characterization.

Experimental Protocols

This assay measures the increase in intracellular calcium concentration following the activation of Gq-coupled receptors like MRGPRX1.

-

Cell Culture: HEK293 cells stably expressing human MRGPRX1 are seeded into 96- or 384-well black-walled, clear-bottom plates and cultured to confluence.

-

Dye Loading: The culture medium is removed, and cells are incubated with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in a suitable buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES) for 1 hour at 37°C.

-

Compound Preparation: Serial dilutions of this compound are prepared. A fixed, sub-maximal concentration (e.g., EC20) of the agonist BAM8-22 is also prepared.

-

Assay Execution: The plates are placed in a fluorescence plate reader (e.g., FLIPR or FlexStation). Baseline fluorescence is measured. The this compound dilutions are added, followed shortly by the addition of BAM8-22.

-

Data Analysis: The change in fluorescence intensity over time is recorded. The peak fluorescence response is used to calculate EC50 values using a four-parameter logistic equation.

This technique allows for the direct measurement of ion channel currents in individual neurons.

-

Neuron Isolation: Dorsal root ganglia are dissected from humanized MrgprX1 mice. The ganglia are treated with enzymes (e.g., collagenase and trypsin) to dissociate them into single neurons.

-

Cell Plating: The dissociated neurons are plated on coated coverslips and cultured for 24-48 hours.

-

Recording Setup: A coverslip is transferred to a recording chamber on an inverted microscope. The chamber is perfused with an external recording solution. A glass micropipette filled with an internal solution is used as the recording electrode.

-

Whole-Cell Configuration: The micropipette is brought into contact with a neuron, and a high-resistance seal is formed. The cell membrane under the pipette is then ruptured to achieve the whole-cell configuration, allowing control of the membrane potential and measurement of transmembrane currents.

-

Data Acquisition: High-voltage-activated calcium currents (ICa) are elicited by a voltage-step protocol. The baseline current is recorded.

-

Drug Application: BAM8-22, alone or in combination with this compound, is applied to the neuron via the perfusion system. The effect on ICa is recorded.

-

Data Analysis: The percentage of inhibition of ICa is calculated, and dose-response curves are generated to determine IC50 values.

Section 2: ML385 (NRF2 Inhibitor)

ML385 is a potent and specific inhibitor of the transcription factor NRF2 (Nuclear factor erythroid 2-related factor 2). Under normal conditions, NRF2 is kept at low levels by its repressor, KEAP1. Under oxidative stress, NRF2 is stabilized, translocates to the nucleus, and activates the expression of a battery of antioxidant and cytoprotective genes. In some cancers, mutations in KEAP1 or gain-of-function mutations in NRF2 lead to the constitutive activation of this pathway, promoting cancer cell survival and resistance to chemotherapy. ML385 was identified as a tool compound to probe the function of NRF2 and as a potential therapeutic agent to overcome chemoresistance.

Quantitative Pharmacological Data

The following table summarizes the key in vitro and in vivo pharmacological parameters of ML385 as an NRF2 inhibitor.

| Parameter | Value | Species/Cell Line | Assay Type | Reference |

| IC50 | 1.9 µM | In vitro | Fluorescence Polarization Assay (dissociation of NRF2-MAFG from ARE-DNA) | [5] |

| In Vitro Efficacy | Dose-dependent reduction in NRF2 transcriptional activity (maximum inhibition at 5 µM) | Human (A549 lung cancer cells) | Gene Expression Analysis | [2] |

| In Vivo Half-life (t1/2) | 2.82 hours | Mouse (CD-1) | Pharmacokinetic Analysis (30 mg/kg IP) | [2] |

| In Vivo Efficacy | Significantly enhances anti-tumor effect of carboplatin | Mouse (A549 xenograft model) | Tumor Volume Measurement | [2] |

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the NRF2 signaling pathway inhibited by ML385 and a typical experimental workflow for its characterization.

Experimental Protocols

This assay assesses the ability of a single cell to grow into a colony, providing a measure of cell reproductive viability after treatment with cytotoxic agents.

-

Cell Seeding: Cancer cells (e.g., A549) are harvested, counted, and seeded at a low density (e.g., 500-1000 cells per well) in 6-well plates.

-

Treatment: After allowing the cells to adhere overnight, they are treated with various concentrations of ML385, a chemotherapeutic agent (e.g., carboplatin), or a combination of both.

-

Incubation: The plates are incubated for a period that allows for colony formation (typically 10-14 days). The medium with the treatment may be replaced with fresh medium after an initial exposure period (e.g., 24-72 hours).

-

Fixation and Staining: The medium is removed, and the colonies are washed with PBS. They are then fixed with a solution like methanol and stained with a dye such as crystal violet.

-

Colony Counting: The plates are washed to remove excess stain and allowed to dry. Colonies containing at least 50 cells are counted manually or using an automated colony counter.

-

Data Analysis: The plating efficiency and surviving fraction for each treatment condition are calculated relative to the untreated control.

This in vivo model is used to evaluate the anti-tumor efficacy of a compound in a living organism.

-

Cell Implantation: A suspension of human NSCLC cells (e.g., 5 x 106 A549 cells) in a suitable medium (e.g., Matrigel) is injected subcutaneously into the flank of immunodeficient mice (e.g., athymic nude mice).

-

Tumor Growth: The tumors are allowed to grow to a palpable size (e.g., 100-200 mm3). Tumor volume is measured regularly with calipers.

-

Treatment Groups: The mice are randomized into different treatment groups: vehicle control, ML385 alone, carboplatin alone, and the combination of ML385 and carboplatin.

-

Drug Administration: ML385 is typically administered via intraperitoneal (IP) injection (e.g., 30 mg/kg daily), and carboplatin is administered according to a standard regimen (e.g., weekly IP injection).

-

Monitoring: Tumor volumes and body weights are monitored throughout the study.

-

Endpoint and Analysis: At the end of the study (e.g., after 3-4 weeks or when tumors reach a predetermined size), the mice are euthanized, and the tumors are excised, weighed, and may be used for further analysis (e.g., Western blotting or immunohistochemistry to assess NRF2 pathway activity). The anti-tumor efficacy is determined by comparing the tumor growth rates and final tumor weights between the different treatment groups.

References

An In-depth Technical Guide to the Interaction of ML382 and BAM8-22

For Researchers, Scientists, and Drug Development Professionals

Introduction

This technical guide provides a comprehensive overview of the molecular interaction between ML382 and BAM8-22, focusing on their combined effect on the Mas-related G protein-coupled receptor X1 (MRGPRX1). This interaction is of significant interest in the fields of pain and sensory neuroscience, offering a promising avenue for the development of novel analgesics. This compound acts as a positive allosteric modulator (PAM) of MRGPRX1, while BAM8-22 is a selective agonist for this receptor. Their synergistic action enhances the receptor's signaling cascade, leading to potentiation of its downstream effects. This document details the quantitative aspects of this interaction, the underlying signaling pathways, and the experimental methodologies used to characterize these molecules.

Core Interaction: this compound as a Positive Allosteric Modulator of BAM8-22-mediated MRGPRX1 Activation

This compound is a potent and selective positive allosteric modulator of MRGPRX1, with an EC50 of 190 nM.[1][2] It enhances the activity of the endogenous peptide agonist BAM8-22, a cleavage product of proenkephalin A that selectively activates MRGPRX1.[3][4][5] The positive allosteric modulation by this compound results in a significant increase in the potency of BAM8-22. This synergistic relationship has been demonstrated to be effective in attenuating persistent pain in preclinical models, highlighting the therapeutic potential of targeting MRGPRX1 with a combination of an agonist and a PAM.[6][7]

The structural basis for this interaction has been elucidated through cryo-electron microscopy, revealing that this compound acts as a "molecular glue," stabilizing the interaction between BAM8-22 and MRGPRX1.[8] This enhanced binding affinity translates to a more robust downstream signaling cascade.

Quantitative Data

The following tables summarize the key quantitative data describing the interaction between this compound and BAM8-22.

Table 1: Potency of this compound as a Positive Allosteric Modulator of MRGPRX1

| Compound | Parameter | Value | Reference |

| This compound | EC50 | 190 nM | [1][2] |

Table 2: Effect of this compound on the Potency of BAM8-22 in Inhibiting High-Voltage Activated Calcium Channels (ICa)

| This compound Concentration | BAM8-22 IC50 | Reference |

| 0 µM (absence) | 0.66 ± 0.05 µM | [1][2] |

| 0.1 µM | 0.43 ± 0.02 µM | [1][2] |

| 1 µM | 0.25 ± 0.02 µM | [1][2] |

| 10 µM | 0.06 ± 0.01 µM | [1][2] |

| 30 µM | 0.08 ± 0.01 µM | [1][2] |

Signaling Pathways

The activation of MRGPRX1 by BAM8-22, and its potentiation by this compound, initiates a G protein-mediated signaling cascade. MRGPRX1 couples to the Gαq subunit of the heterotrimeric G protein.[7][9] This leads to the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, triggering the release of intracellular calcium stores.[9][10]

Furthermore, the Gβγ subunits, dissociated from Gαq upon receptor activation, can directly modulate the activity of ion channels.[11] A key downstream effect is the inhibition of high-voltage-activated Ca2+ channels (HVA ICa).[6][11] This inhibition is enhanced in the presence of this compound.[6][11] Additionally, activation of MRGPRX1 can increase the activity of TTX-resistant sodium channels, contributing to neuronal excitability and the sensation of itch.[12]

References

- 1. forum.painresearcher.net [forum.painresearcher.net]

- 2. A Multiplex Calcium Assay for Identification of GPCR Agonists and Antagonists - PMC [pmc.ncbi.nlm.nih.gov]

- 3. BAM8-22 peptide produces itch and nociceptive sensations in humans independent of histamine release - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. vbn.aau.dk [vbn.aau.dk]

- 5. youtube.com [youtube.com]

- 6. researchgate.net [researchgate.net]

- 7. In Vivo SiRNA Transfection and Gene Knockdown in Spinal Cord via Rapid Noninvasive Lumbar Intrathecal Injections in Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Mechanism of agonist-induced activation of the human itch receptor MRGPRX1 - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Epidural and Intrathecal Drug Delivery in Rats and Mice for Experimental Research: Fundamental Concepts, Techniques, Pr… [ouci.dntb.gov.ua]

- 11. biorxiv.org [biorxiv.org]

- 12. Epidural and Intrathecal Drug Delivery in Rats and Mice for Experimental Research: Fundamental Concepts, Techniques, Precaution, and Application - PMC [pmc.ncbi.nlm.nih.gov]

In-Depth Technical Guide: ML382 Target Engagement with MRGPRX1

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the target engagement of ML382 with the Mas-related G protein-coupled receptor X1 (MRGPRX1). It includes a summary of quantitative data, detailed experimental protocols, and visualizations of the key signaling pathways and experimental workflows.

Core Concepts of this compound and MRGPRX1 Interaction

Mas-related G protein-coupled receptor X1 (MRGPRX1) is a primate-specific receptor primarily expressed in primary sensory neurons, making it a compelling target for therapeutic intervention in itch and pain.[1][2][3] this compound has been identified as a potent and selective positive allosteric modulator (PAM) of MRGPRX1.[4][5][6] As a PAM, this compound enhances the activity of endogenous agonists, such as the peptide BAM8-22, at the MRGPRX1 receptor.[7][8] This allosteric modulation presents a sophisticated mechanism for fine-tuning receptor activity and offers a promising avenue for the development of novel analgesics.[7][8]

Quantitative Analysis of this compound Engagement with MRGPRX1

The following table summarizes the key quantitative data characterizing the interaction of this compound with MRGPRX1. This data is crucial for understanding the potency and efficacy of this compound as a positive allosteric modulator.

| Parameter | Value | Assay Conditions | Source |

| EC50 | 190 nM | Functional assay in a HEK 293 cell system. | [4][5][6] |

| BAM8-22 IC50 (alone) | 0.66 ± 0.05 μM | Inhibition of high-voltage-activated (HVA) Ca2+ currents (ICa) in dorsal root ganglion (DRG) neurons from MrgprX1 transgenic mice. | [4][6] |

| BAM8-22 IC50 (+ 0.1 μM this compound) | 0.43 ± 0.02 μM | Inhibition of HVA ICa in DRG neurons from MrgprX1 transgenic mice. | [4][6] |

| BAM8-22 IC50 (+ 1 μM this compound) | 0.25 ± 0.02 μM | Inhibition of HVA ICa in DRG neurons from MrgprX1 transgenic mice. | [4][6] |

| BAM8-22 IC50 (+ 10 μM this compound) | 0.06 ± 0.01 μM | Inhibition of HVA ICa in DRG neurons from MrgprX1 transgenic mice. | [4] |

| BAM8-22 IC50 (+ 30 μM this compound) | 0.08 ± 0.01 μM | Inhibition of HVA ICa in DRG neurons from MrgprX1 transgenic mice. | [4] |

Signaling Pathways and Experimental Workflows

To visually represent the complex biological processes and experimental procedures, the following diagrams have been generated using the DOT language.

Caption: MRGPRX1 signaling cascade initiated by agonist and PAM binding.

Caption: Workflow for assessing this compound's effect on calcium mobilization.

Detailed Experimental Protocols

The following are representative protocols for key experiments used to characterize the engagement of this compound with MRGPRX1.

Calcium Mobilization Assay

This assay is a common method to assess the functional activity of GPCRs that signal through the Gαq pathway, leading to an increase in intracellular calcium.

Objective: To determine the potency of this compound as a positive allosteric modulator of MRGPRX1 by measuring its effect on agonist-induced calcium mobilization.

Materials:

-

HEK293 cells stably expressing human MRGPRX1.

-

Cell culture medium (e.g., DMEM with 10% FBS, 1% Penicillin-Streptomycin).

-

96-well black-walled, clear-bottom microplates.

-

Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

-

Pluronic F-127.

-

Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).

-

This compound stock solution (in DMSO).

-

BAM8-22 stock solution (in water or assay buffer).

-

Fluorescence plate reader with automated liquid handling (e.g., FLIPR).

Procedure:

-

Cell Culture: Maintain HEK293-MRGPRX1 cells in appropriate culture medium.

-

Cell Plating: Seed the cells into 96-well plates at a density that will result in a confluent monolayer on the day of the assay. Incubate for 24 hours.

-

Dye Loading: Prepare a loading solution of Fluo-4 AM and Pluronic F-127 in assay buffer. Remove the culture medium from the cells and add the dye loading solution.

-

Incubation: Incubate the plate for 30-60 minutes at 37°C in the dark.

-

Washing: Gently wash the cells with assay buffer to remove extracellular dye.

-

Compound Addition:

-

To determine the effect of this compound as a PAM, add varying concentrations of this compound to the wells and incubate for a short period.

-

Subsequently, add a fixed concentration of the agonist BAM8-22.

-

-

Fluorescence Measurement: Immediately measure the change in fluorescence intensity over time using a fluorescence plate reader. The initial fluorescence reading before agonist addition serves as the baseline.

-

Data Analysis:

-

Normalize the fluorescence signal to the baseline.

-

Plot the peak fluorescence response against the concentration of the agonist in the presence and absence of different concentrations of this compound.

-

Fit the data to a sigmoidal dose-response curve to determine the EC50 of the agonist and the fold-shift in potency induced by this compound.

-

Electrophysiology: Whole-Cell Patch-Clamp for Calcium Current Inhibition

This technique directly measures the functional consequence of MRGPRX1 activation on ion channel activity in neurons.

Objective: To quantify the potentiation by this compound of BAM8-22-induced inhibition of high-voltage-activated (HVA) calcium channels.

Materials:

-

Dorsal root ganglion (DRG) neurons isolated from MrgprX1 transgenic mice.

-

Patch-clamp rig including an amplifier, micromanipulators, and data acquisition system.

-

Borosilicate glass capillaries for pipette fabrication.

-

External solution (containing physiological concentrations of ions, e.g., NaCl, KCl, CaCl2, MgCl2, HEPES, glucose).

-

Internal solution for the patch pipette (containing ions and reagents to isolate calcium currents, e.g., CsCl, Mg-ATP, Na-GTP, EGTA).

-

This compound and BAM8-22 solutions for perfusion.

Procedure:

-

Neuron Preparation: Isolate DRG neurons from MrgprX1 transgenic mice and culture them for a short period.

-

Patch-Clamp Recording:

-

Establish a whole-cell patch-clamp configuration on a DRG neuron.

-

Clamp the membrane potential at a holding potential (e.g., -80 mV).

-

Elicit HVA calcium currents by applying depolarizing voltage steps.

-

-

Drug Application:

-

Establish a stable baseline recording of the calcium current.

-

Perfuse the neuron with a solution containing a low concentration of BAM8-22 and record the inhibition of the calcium current.

-

After washout, co-apply the same concentration of BAM8-22 with a specific concentration of this compound and record the enhanced inhibition.

-

To determine the IC50 shift, perform a dose-response of BAM8-22 in the absence and presence of various concentrations of this compound.[4]

-

-

Data Analysis:

-

Measure the peak amplitude of the calcium current before and after drug application.

-

Calculate the percentage of inhibition for each condition.

-

Plot the percentage of inhibition against the concentration of BAM8-22 and fit the data to determine the IC50 values.[4]

-

Conclusion

The available data robustly supports the role of this compound as a positive allosteric modulator of MRGPRX1. Its ability to significantly enhance the potency of the endogenous agonist BAM8-22 in functional assays highlights its potential for therapeutic development. The detailed protocols provided in this guide offer a framework for researchers to further investigate the nuanced pharmacology of this compound and other modulators of MRGPRX1, ultimately advancing the pursuit of novel treatments for pain and itch.

References

- 1. pharmafocuseurope.com [pharmafocuseurope.com]

- 2. Mechanism of agonist-induced activation of the human itch receptor MRGPRX1 | PLOS Biology [journals.plos.org]

- 3. biorxiv.org [biorxiv.org]

- 4. medchemexpress.com [medchemexpress.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. universalbiologicals.com [universalbiologicals.com]

- 7. pnas.org [pnas.org]

- 8. THE STRUCTURE, FUNCTION AND PHARMACOLOGY of MRGPRs - PMC [pmc.ncbi.nlm.nih.gov]

the discovery and history of ML382

An In-depth Technical Guide to the Discovery and History of ML385 (formerly ML382), a Potent NRF2 Inhibitor

This guide provides a comprehensive overview of the discovery, mechanism of action, and key experimental data related to the small molecule NRF2 inhibitor, ML385. The information is intended for researchers, scientists, and professionals in the field of drug development.

Nomenclature Clarification: The compound of interest, a selective inhibitor of the transcription factor NRF2 (Nuclear factor erythroid 2-related factor 2), is currently designated as ML385. In early publications, it was referred to as this compound. This guide will use the current and accepted name, ML385.

Discovery and History

ML385 was identified through a quantitative high-throughput screening (qHTS) of approximately 400,000 small molecules from the Molecular Libraries Small Molecule Repository (MLSMR).[1] The screen was designed to find inhibitors of the NRF2 pathway, which has been implicated in the therapeutic resistance of certain cancers, such as non-small cell lung cancer (NSCLC).[1] The optimization of a thiazole-indoline compound series identified during this screening led to the development of ML385 as a potent and specific NRF2 inhibitor.[2]

Mechanism of Action

ML385 exerts its inhibitory effect through direct interaction with the NRF2 protein.[3] Specifically, it binds to the Neh1 domain, which is the Cap 'n' Collar Basic Leucine Zipper (CNC-bZIP) domain of NRF2.[1][3] This binding interferes with the formation of the functional NRF2-MAFG heterodimer complex and its subsequent binding to the Antioxidant Response Element (ARE) in the promoter regions of NRF2 target genes.[1][2][3] This disruption of NRF2's transcriptional activity leads to a downregulation of its target genes, which are involved in cellular defense against oxidative stress.[1][2]

Quantitative Data

The following table summarizes the key quantitative data for ML385.

| Parameter | Value | Assay | Cell Line/System | Reference |

| IC50 | 1.9 µM | Fluorescence Polarization Assay (inhibition of NRF2-MAFG binding to ARE-DNA) | In vitro | [4][5] |

| Maximum Inhibitory Concentration | 5 µM | NRF2 Transcriptional Activity Assay | A549 cells | [5] |

Experimental Protocols

Quantitative High-Throughput Screen (qHTS)

The discovery of ML385 was initiated with a qHTS campaign to identify inhibitors of NRF2. The assay utilized a cell-based reporter system to measure NRF2 activity.

-

Cell Line: A549 cells, a human lung carcinoma cell line with a KEAP1 mutation leading to constitutive NRF2 activation.

-

Reporter Construct: A luciferase reporter gene under the control of an NRF2-responsive Antioxidant Response Element (ARE) promoter.

-

Screening Protocol:

-

A549-ARE luciferase reporter cells were dispensed into 1536-well plates.

-

Compounds from the MLSMR library were added to the wells at various concentrations.

-

After a defined incubation period, luciferase activity was measured using a luminometer.

-

A decrease in luminescence indicated potential inhibition of the NRF2 pathway.

-

-

Hit Confirmation: Primary hits were confirmed and their potency and efficacy were determined in concentration-response experiments.

Fluorescence Polarization Assay for NRF2-DNA Binding

This assay was used to determine the IC50 of ML385 by measuring its ability to disrupt the interaction between the NRF2-MAFG protein complex and a fluorescein-labeled ARE-DNA duplex.[5]

-

Reagents:

-

Purified NRF2 and MAFG proteins.

-

Fluorescein-labeled double-stranded DNA containing the ARE consensus sequence.

-

Assay buffer.

-

-

Protocol:

-

NRF2 and MAFG proteins were incubated together to allow for heterodimer formation.

-

The fluorescein-labeled ARE-DNA was added to the protein complex.

-

ML385 at varying concentrations was added to the mixture.

-

The fluorescence polarization of the solution was measured. A decrease in polarization indicated the displacement of the labeled DNA from the protein complex.

-

The IC50 value was calculated from the dose-response curve.[5]

-

NRF2 Target Gene Expression Assay (Quantitative Real-Time PCR)

The effect of ML385 on the expression of NRF2 downstream target genes was quantified using qRT-PCR.[6]

-

Cell Treatment: A549 cells were treated with ML385 (e.g., 5 µM) for various time points (e.g., 48 and 72 hours).[3]

-

RNA Extraction and cDNA Synthesis: Total RNA was isolated from the treated cells and reverse-transcribed to cDNA.[6]

-

qRT-PCR:

-

The cDNA was used as a template for PCR with primers specific for NRF2 target genes (e.g., NQO1, HMOX1) and a housekeeping gene (e.g., β-actin) for normalization.

-

The reaction was performed in a real-time PCR system with SYBR Green for detection.

-

The relative expression of the target genes was calculated using the 2-ΔΔCT method.[6]

-

Visualizations

Keap1-Nrf2 Signaling Pathway

The following diagram illustrates the Keap1-Nrf2 signaling pathway and the point of intervention by ML385.

Caption: The Keap1-Nrf2 signaling pathway and the inhibitory action of ML385.

ML385 Discovery and Validation Workflow

This diagram outlines the experimental workflow from the initial high-throughput screen to the validation of ML385.

Caption: Experimental workflow for the discovery and validation of ML385.

References

- 1. Small Molecule Inhibitor of NRF2 Selectively Intervenes Therapeutic Resistance in KEAP1-Deficient NSCLC Tumors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. glpbio.com [glpbio.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. Small molecule inhibitor of NRF2 selectively intervenes therapeutic resistance in KEAP1-deficient NSCLC tumors - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Taurine Supplementation in Low-Fishmeal of Golden Pompano (Trachinotus ovatus) Diets: Improving Intestinal Health and Alleviation of Inflammatory Response [mdpi.com]

ML382: A Positive Allosteric Modulator of MRGPRX1 for Sensory Neuron Modulation in Pain Attenuation

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

ML382 is a potent and selective positive allosteric modulator (PAM) of the Mas-related G protein-coupled receptor X1 (MRGPRX1), a receptor preferentially expressed in small-diameter primary sensory neurons. This document provides a comprehensive technical overview of the effects of this compound on sensory neuron function, with a focus on its role in pain modulation. It consolidates quantitative data from preclinical studies, details relevant experimental protocols, and provides visual representations of the key signaling pathways and experimental workflows. This guide is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential of targeting MRGPRX1 for the treatment of pain.

Core Mechanism of Action

This compound does not directly activate MRGPRX1 but rather enhances the receptor's response to endogenous agonists, such as the bovine adrenal medulla peptide fragment BAM8-22.[1][2] This positive allosteric modulation leads to the inhibition of pain signals. The central activation of MRGPRX1 by its endogenous ligands, potentiated by this compound, has been demonstrated to effectively inhibit persistent pain, highlighting MRGPRX1 as a promising target for non-opioid pain therapies.[1]

Signaling Pathway

The proposed signaling pathway for this compound's action involves the potentiation of the endogenous agonist's effect on MRGPRX1 located on the central terminals of primary sensory neurons in the spinal cord. This enhanced activation of MRGPRX1 is thought to engage Gαi/o signaling pathways, leading to the inhibition of neurotransmitter release and a subsequent reduction in nociceptive transmission.

Caption: Proposed signaling pathway of this compound in sensory neurons.

Quantitative Data on In Vivo Efficacy

Preclinical studies have demonstrated the analgesic effects of this compound in various animal models of pain. The data consistently shows that intrathecal administration of this compound can alleviate pain hypersensitivity.

| Pain Model | Species | Administration Route | Dose | Effect | Citation |

| Chronic Constriction Injury (CCI) of the Sciatic Nerve | Humanized MRGPRX1 Mice | Intrathecal (i.th.) | Not specified | Inhibited pain hypersensitivity | [3] |

| Nerve Injury | MrgprX1 Mice | Intrathecal (i.th.) | Not specified | Alleviated ongoing pain | [1] |

| - | MrgprX1 Mice | Intraperitoneal (i.p.) | Not specified | No inhibitory effect on pain | [1] |

Experimental Protocols

The following sections detail the methodologies used in key experiments to evaluate the effects of this compound.

In Vivo Pain Models

Various animal models are used to induce and measure pain to test the efficacy of analgesic compounds like this compound.[4][5][6]

-

Chronic Constriction Injury (CCI) Model: This model of neuropathic pain involves surgically ligating the sciatic nerve, leading to the development of thermal hyperalgesia and mechanical allodynia in the affected paw.[3]

-

Inflammatory Pain Models: These models involve inducing inflammation through the injection of substances like carrageenan or Complete Freund's Adjuvant (CFA) into the paw, resulting in localized pain and hypersensitivity.[4][7]

Behavioral Assessment of Pain

Pain-related behaviors are quantified to assess the analgesic effects of compounds.

-

Paw Withdrawal Latency (PWL): This test measures the latency for an animal to withdraw its paw from a thermal stimulus (e.g., radiant heat). An increased withdrawal latency indicates an analgesic effect.[3]

-

Von Frey Test: This test assesses mechanical allodynia by applying calibrated monofilaments to the plantar surface of the paw to determine the stimulus intensity required to elicit a withdrawal response.

-

Conditioned Place Preference (CPP): This paradigm is used to assess the rewarding or aversive properties of a drug. In the context of pain, it can be used to determine if a drug alleviates ongoing pain, leading the animal to prefer the environment associated with drug administration.[1]

Measurement of Intracellular Calcium Responses

To assess the activity of MRGPRX1 in vitro, changes in intracellular calcium levels are measured in cells expressing the receptor.

-

FLIPR Calcium Assay: This high-throughput screening assay uses a fluorescent calcium indicator to measure changes in intracellular calcium concentration upon receptor activation. HEK293 cells stably transfected with human MRGPRX1 are often used for this purpose.[3]

Experimental Workflow: In Vivo Pain Assessment

The following diagram illustrates a typical workflow for assessing the analgesic properties of a compound like this compound in a preclinical pain model.

References

- 1. researchgate.net [researchgate.net]

- 2. Discovery and characterization of 2-(cyclopropanesulfonamido)-N-(2-ethoxyphenyl)benzamide, this compound: a potent and selective positive allosteric modulator of MrgX1 - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Thieno[2,3-d]pyrimidine-based Positive Allosteric Modulators of Human MAS-Related G Protein-Coupled Receptor X1 (MRGPRX1) - PMC [pmc.ncbi.nlm.nih.gov]

- 4. criver.com [criver.com]

- 5. An animal model of chronic inflammatory pain: pharmacological and temporal differentiation from acute models - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. An overview of animal models of pain: disease models and outcome measures - PMC [pmc.ncbi.nlm.nih.gov]

- 7. transpharmation.com [transpharmation.com]

The Downstream Signaling of ML382: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

ML382 is a potent and selective positive allosteric modulator (PAM) of the Mas-related G protein-coupled receptor X1 (MRGPRX1). This receptor is primarily expressed in small-diameter primary sensory neurons and is implicated in pain and itch sensation. This compound enhances the activity of the endogenous MRGPRX1 agonist, bovine adrenal medulla 8-22 (BAM8-22), leading to the modulation of downstream signaling cascades. This technical guide provides a comprehensive overview of the downstream signaling pathways affected by this compound, detailed experimental protocols for their investigation, and quantitative data to support the described mechanisms.

Core Signaling Pathways of MRGPRX1 Modulated by this compound

MRGPRX1 is a G protein-coupled receptor (GPCR) that couples to both inhibitory (Gαi/o) and stimulatory (Gαq) G proteins. The potentiation of BAM8-22-induced MRGPRX1 activation by this compound results in the simultaneous engagement of these two key signaling pathways.

The Gαi/o-Mediated Pathway: Inhibition of N-type Calcium Channels

Upon activation by the BAM8-22/ML382 complex, the Gαi/o protein dissociates into its Gαi/o-GTP and Gβγ subunits. The liberated Gβγ dimer directly interacts with and inhibits the activity of N-type voltage-gated calcium channels (CaV2.2). This inhibition reduces calcium influx into the presynaptic terminal of sensory neurons, leading to a decrease in neurotransmitter release and subsequent attenuation of pain signals.

The NRF2 Inhibitor ML382: A Potential Modulator of Pruritus Signaling Pathways

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Pruritus, or chronic itch, is a debilitating symptom associated with numerous dermatological and systemic diseases. The underlying molecular mechanisms are complex and involve a sophisticated interplay between the immune system, the nervous system, and skin cells. Emerging evidence points towards the Nuclear factor erythroid 2-related factor 2 (NRF2) signaling pathway as a critical regulator of oxidative stress and inflammation, two key drivers of pruritus. This technical guide explores the hypothesized role of ML382, a potent and specific inhibitor of NRF2, in the context of pruritus research. While direct studies on this compound and pruritus are currently lacking, this document synthesizes the existing knowledge on the NRF2 pathway in skin inflammation and itch, details the mechanism of action of this compound, and provides comprehensive experimental protocols and data presentation formats to facilitate future investigations into this promising area of research.

Introduction: The NRF2 Pathway in Skin Homeostasis and Pruritus

The skin is constantly exposed to environmental stressors that can lead to oxidative stress and inflammation, contributing to the sensation of itch. The NRF2 pathway is a master regulator of the cellular antioxidant response. Under normal conditions, NRF2 is kept inactive in the cytoplasm through its association with Kelch-like ECH-associated protein 1 (KEAP1), which facilitates its degradation. In response to oxidative or electrophilic stress, NRF2 dissociates from KEAP1, translocates to the nucleus, and activates the transcription of a wide array of antioxidant and cytoprotective genes.

In inflammatory skin conditions frequently associated with pruritus, such as atopic dermatitis and psoriasis, the NRF2 pathway is implicated in maintaining skin homeostasis. Studies have shown that NRF2 activation can ameliorate skin inflammation by reducing the production of pro-inflammatory cytokines and protecting skin cells from oxidative damage. Conversely, impaired NRF2 activity has been observed in lesional skin of atopic dermatitis patients.

Mast cells are key players in the pathophysiology of pruritus, releasing a plethora of itch-inducing mediators, including histamine. Recent research has demonstrated that activation of the NRF2 pathway can inhibit mast cell degranulation and the release of histamine. This finding provides a direct link between NRF2 signaling and a critical cellular event in the generation of itch.

This compound: A Specific Inhibitor of the NRF2 Pathway

This compound (also known as ML385) is a small molecule inhibitor that specifically targets NRF2. It functions by binding to NRF2 and preventing its translocation to the nucleus, thereby inhibiting the transcription of NRF2-dependent genes. This targeted inhibition makes this compound a valuable tool for dissecting the precise roles of the NRF2 pathway in various biological processes, including inflammation and pruritus.

Mechanism of Action of this compound

The primary mechanism of action of this compound involves the disruption of the NRF2-KEAP1 signaling axis. By binding to NRF2, this compound prevents its release from KEAP1, even in the presence of oxidative stress. This leads to the continued degradation of NRF2 and a subsequent downregulation of its target genes.

Hypothetical Role of this compound in Pruritus Research

Based on the established role of NRF2 in mitigating inflammation and mast cell activation, the use of the NRF2 inhibitor this compound in pruritus research presents a compelling, albeit counterintuitive, hypothesis. By inhibiting the protective NRF2 pathway, this compound would be expected to exacerbate pruritus in inflammatory skin models. This approach, however, is invaluable for several reasons:

-

Validating the role of NRF2: By observing a worsening of pruritus upon NRF2 inhibition with this compound, researchers can definitively confirm the protective role of the NRF2 pathway in itch.

-

Unraveling downstream mechanisms: Investigating the cellular and molecular changes induced by this compound in pruritus models can help identify the specific NRF2-regulated genes and pathways that are crucial for controlling itch.

-

Identifying novel therapeutic targets: Understanding how the absence of NRF2 signaling leads to increased pruritus can reveal new molecular targets for the development of anti-pruritic drugs that aim to activate, rather than inhibit, this pathway.

Experimental Protocols

To investigate the role of this compound in pruritus, a series of in vivo and in vitro experiments can be conducted. The following are detailed protocols for key experiments.

In Vivo Murine Model of Atopic Dermatitis-Associated Pruritus

This protocol utilizes the MC903 (calcipotriol)-induced atopic dermatitis model, which is known to induce significant scratching behavior in mice.

Materials:

-

This compound (solubilized in a suitable vehicle, e.g., DMSO and corn oil)

-

MC903 (Calcipotriol)

-

8-week-old C57BL/6 mice

-

Vehicle control for this compound

-

Vehicle control for MC903 (e.g., ethanol)

-

Tools for topical application and subcutaneous injection

-

Behavioral observation chambers with video recording capabilities

Procedure:

-

Animal Acclimatization: Acclimatize mice to the housing and experimental conditions for at least one week prior to the start of the experiment.

-

Grouping: Divide mice into four groups:

-

Group 1: Vehicle (MC903) + Vehicle (this compound)

-

Group 2: Vehicle (MC903) + this compound

-

Group 3: MC903 + Vehicle (this compound)

-

Group 4: MC903 + this compound

-

-

Induction of Atopic Dermatitis: Topically apply 2 nmol of MC903 (or its vehicle) to the right ear of the mice every other day for 14 days.

-

This compound Administration: Administer this compound (e.g., 10-30 mg/kg) or its vehicle via subcutaneous injection daily, starting one day before the first MC903 application.

-

Behavioral Analysis: On specified days (e.g., days 3, 7, 10, and 14), place individual mice in the observation chambers and record their scratching behavior for 60 minutes. A scratch is defined as a bout of scratching with the hind limb directed towards the head and neck region.

-

Tissue Collection: At the end of the experiment, euthanize the mice and collect ear tissue for histological analysis (e.g., H&E staining for epidermal thickness and mast cell infiltration) and molecular analysis (e.g., qPCR for inflammatory cytokine expression).

In Vitro Mast Cell Degranulation Assay

This assay assesses the effect of this compound on mast cell degranulation, a key event in pruritus.

Materials:

-

LAD2 human mast cell line or bone marrow-derived mast cells (BMMCs)

-

This compound

-

Compound 48/80 (mast cell degranulator)

-

Tyrode's buffer

-

p-Nitrophenyl-N-acetyl-β-D-glucosaminide (pNAG)

-

Spectrophotometer

Procedure:

-

Cell Culture: Culture LAD2 cells or BMMCs according to standard protocols.

-

Pre-treatment: Pre-incubate the mast cells with varying concentrations of this compound (or vehicle) for 1-2 hours.

-

Stimulation: Stimulate the cells with Compound 48/80 (e.g., 10 µg/mL) for 30 minutes at 37°C to induce degranulation.

-

Supernatant Collection: Centrifuge the cell suspension and collect the supernatant.

-

β-hexosaminidase Assay:

-

Add the supernatant to a 96-well plate.

-

Add pNAG solution to each well.

-

Incubate at 37°C for 1 hour.

-

Stop the reaction with a stop solution (e.g., 0.1 M Na2CO3/NaHCO3).

-

Measure the absorbance at 405 nm using a spectrophotometer.

-

-

Data Analysis: Calculate the percentage of β-hexosaminidase release relative to a positive control (cells lysed with Triton X-100).

Data Presentation

Quantitative data from these experiments should be summarized in clearly structured tables for easy comparison.

Table 1: Effect of this compound on Scratching Behavior in MC903-Induced Atopic Dermatitis Model

| Treatment Group | Day 3 (Scratches/hour) | Day 7 (Scratches/hour) | Day 14 (Scratches/hour) |

| Vehicle + Vehicle | Mean ± SEM | Mean ± SEM | Mean ± SEM |

| Vehicle + this compound | Mean ± SEM | Mean ± SEM | Mean ± SEM |

| MC903 + Vehicle | Mean ± SEM | Mean ± SEM | Mean ± SEM |

| MC903 + this compound | Mean ± SEM | Mean ± SEM | Mean ± SEM |

Table 2: Effect of this compound on Mast Cell Degranulation

| This compound Concentration (µM) | β-hexosaminidase Release (%) |

| 0 (Vehicle) | Mean ± SEM |

| 1 | Mean ± SEM |

| 5 | Mean ± SEM |

| 10 | Mean ± SEM |

Signaling Pathways for Visualization

The NRF2 pathway's interaction with inflammatory and pruritic signaling can be visualized to better understand the potential impact of this compound.

Methodological & Application

Application Notes and Protocols for In Vitro Calcium Imaging with ML382

For Researchers, Scientists, and Drug Development Professionals

Introduction

ML382 is a potent and specific inhibitor of the Nuclear factor erythroid 2-related factor 2 (NRF2). NRF2 is a master regulator of the cellular antioxidant response, playing a crucial role in protecting cells from oxidative stress. Recent scientific findings have illuminated a significant crosstalk between the NRF2 signaling pathway and intracellular calcium (Ca²⁺) homeostasis. The NRF2 pathway has been shown to influence calcium signaling, particularly by modulating the calcium levels within the endoplasmic reticulum (ER)[1][2]. This connection suggests that this compound, by inhibiting NRF2, could serve as a valuable tool for investigating the intricate relationship between oxidative stress and calcium signaling in various cellular contexts.

These application notes provide a detailed, albeit hypothetical, protocol for utilizing this compound in in vitro calcium imaging experiments. The proposed methodologies are based on the established link between NRF2 and calcium regulation and are intended to guide researchers in exploring this novel application.

Putative Mechanism of Action

The NRF2 pathway is understood to regulate the expression of Glutathione Peroxidase 8 (GPx8), a key enzyme that modulates the activity of the Sarco/Endoplasmic Reticulum Ca²⁺-ATPase (SERCA) pump[1]. The SERCA pump is essential for maintaining low cytosolic calcium levels by actively transporting Ca²⁺ into the ER. By inhibiting NRF2, this compound is hypothesized to downregulate GPx8 expression, leading to altered SERCA activity and subsequent changes in ER calcium stores and cytosolic calcium dynamics. This modulation of calcium homeostasis can be visualized and quantified using in vitro calcium imaging techniques.

Furthermore, inhibition of NRF2 by this compound is expected to increase cellular oxidative stress. Elevated reactive oxygen species (ROS) can directly impact the function of various calcium channels and transporters, potentially leading to an influx of extracellular calcium or release from intracellular stores[3].

Core Applications

-

Investigating the role of NRF2 in cellular calcium homeostasis: Elucidate how the inhibition of the primary antioxidant response pathway affects intracellular calcium signaling.

-

Studying the interplay between oxidative stress and calcium signaling: Utilize this compound to induce a state of oxidative stress and simultaneously monitor the consequential changes in calcium dynamics.

-

Screening for compounds that modulate NRF2-dependent calcium signaling: Employ this protocol in high-throughput screening assays to identify novel therapeutic agents.

-

Elucidating disease mechanisms: Explore the contribution of aberrant NRF2-calcium signaling in pathologies such as neurodegenerative diseases, cancer, and cardiovascular disorders.

Quantitative Data Summary

The following tables present illustrative quantitative data that could be obtained from in vitro calcium imaging experiments using this compound. These values are hypothetical and will vary depending on the cell type, experimental conditions, and specific endpoints measured.

Table 1: Effect of this compound on Agonist-Induced Calcium Response

| Treatment Group | This compound Concentration (µM) | Agonist (e.g., ATP) Concentration (µM) | Peak Cytosolic [Ca²⁺] (nM) | Time to Peak (seconds) |

| Vehicle Control | 0 | 100 | 250 ± 20 | 15 ± 2 |

| This compound | 1 | 100 | 350 ± 30 | 12 ± 1.5 |

| This compound | 5 | 100 | 480 ± 45 | 10 ± 1 |

| This compound | 10 | 100 | 620 ± 55 | 8 ± 1 |

Table 2: Effect of this compound on Basal Cytosolic Calcium Levels

| Treatment Group | This compound Concentration (µM) | Incubation Time (hours) | Basal Cytosolic [Ca²⁺] (nM) |

| Vehicle Control | 0 | 24 | 100 ± 10 |

| This compound | 1 | 24 | 115 ± 12 |

| This compound | 5 | 24 | 140 ± 18 |

| This compound | 10 | 24 | 175 ± 25 |

Experimental Protocols

Protocol 1: Measuring Agonist-Induced Cytosolic Calcium Changes

This protocol details the steps to measure the effect of this compound on calcium transients induced by an agonist.

Materials:

-

Cell line of interest (e.g., HeLa, SH-SY5Y)

-

Cell culture medium (e.g., DMEM)

-

Fetal Bovine Serum (FBS)

-

Penicillin-Streptomycin

-

Black, clear-bottom 96-well microplates

-

This compound (stock solution in DMSO)

-

Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM, Fura-2 AM)

-

Pluronic F-127

-

Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES

-

Agonist of choice (e.g., ATP, carbachol)

-

Fluorescence plate reader with kinetic reading capabilities

Procedure:

-

Cell Seeding: Seed cells into a black, clear-bottom 96-well plate at a density that will result in a confluent monolayer on the day of the experiment. Incubate at 37°C and 5% CO₂.

-

This compound Treatment: The following day, treat the cells with varying concentrations of this compound (e.g., 1, 5, 10 µM) and a vehicle control (DMSO). Incubate for the desired duration (e.g., 24 hours).

-

Dye Loading:

-

Prepare a loading buffer containing a calcium-sensitive dye (e.g., 4 µM Fluo-4 AM) and Pluronic F-127 (0.02%) in HBSS.

-

Remove the culture medium from the wells and wash once with HBSS.

-

Add the loading buffer to each well and incubate for 30-60 minutes at 37°C.

-

-

Washing: Gently wash the cells twice with HBSS to remove excess dye.

-

Calcium Measurement:

-

Place the plate in a fluorescence plate reader set to the appropriate excitation and emission wavelengths for the chosen dye (e.g., Ex/Em: 485/520 nm for Fluo-4).

-

Record a baseline fluorescence reading for 1-2 minutes.

-

Using the instrument's injection system, add the agonist to each well and continue recording the fluorescence signal for an additional 3-5 minutes to capture the peak response and subsequent decay.

-

-

Data Analysis:

-

Normalize the fluorescence data to the baseline reading (F/F₀).

-

Determine the peak fluorescence intensity for each well.

-

Calculate the mean and standard deviation for each treatment group.

-

Protocol 2: Measuring Basal Cytosolic Calcium Levels

This protocol outlines the procedure for determining the effect of this compound on resting intracellular calcium concentrations.

Materials:

-

Same as Protocol 1, with the exception of the agonist.

-

Calcium ionophore (e.g., Ionomycin) for calibration.

-

Calcium-free HBSS containing EGTA for calibration.

Procedure:

-

Cell Seeding and this compound Treatment: Follow steps 1 and 2 from Protocol 1.

-

Dye Loading and Washing: Follow steps 3 and 4 from Protocol 1, preferably using a ratiometric dye like Fura-2 AM for more accurate quantification of basal levels.

-

Fluorescence Measurement:

-

Place the plate in a fluorescence plate reader capable of ratiometric measurements (e.g., alternating excitation at 340 nm and 380 nm for Fura-2).

-

Record the fluorescence ratio for each well.

-

-

Calibration (Optional but Recommended):

-

At the end of the experiment, add a saturating concentration of a calcium ionophore (e.g., 10 µM Ionomycin) to obtain the maximum fluorescence ratio (Rₘₐₓ).

-

Subsequently, add a calcium chelator (e.g., 10 mM EGTA) to obtain the minimum fluorescence ratio (Rₘᵢₙ).

-

-

Data Analysis:

-

Calculate the intracellular calcium concentration using the Grynkiewicz equation: [Ca²⁺] = Kd * [(R - Rₘᵢₙ) / (Rₘₐₓ - R)] * (Fₘᵢₙ³⁸⁰ / Fₘₐₓ³⁸⁰), where Kd is the dissociation constant of the dye.

-

Calculate the mean and standard deviation for each treatment group.

-

Visualizations

Caption: Hypothetical signaling pathway of this compound-induced calcium modulation.

Caption: Experimental workflow for in vitro calcium imaging with this compound.

References

Application Notes and Protocols for Utilizing ML382 in HEK293 Cells Expressing MRGPRX1

For Researchers, Scientists, and Drug Development Professionals

Introduction